4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine
Description
Properties
IUPAC Name |
N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O6S2/c1-14(22(3,16)17)12-10-11(4-5-13(12)20-2)23(18,19)15-6-8-21-9-7-15/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTRYQJYBNTCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OC)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine typically involves multiple steps, starting with the preparation of the core phenylsulfonyl structure. Common synthetic routes include:
Nitration and Reduction: The initial step often involves the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group.
Morpholine Ring Formation: The morpholine ring is introduced through cyclization reactions, often involving amine precursors and suitable cyclizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and sulfonyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and electrophiles under various conditions, including acidic, basic, and neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Structural Characteristics
The compound features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen atom and five carbon atoms. It also includes a sulfonyl group, known for enhancing solubility and biological activity, along with a methoxy group that influences the electronic properties of the molecule. The presence of the methyl(methylsulfonyl)amino group contributes significantly to its pharmacological potential.
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent in various diseases. Its structure suggests possible interactions with biological targets, particularly in the modulation of enzyme activities relevant to disease pathways.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including 4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine, exhibit antimicrobial properties. In vitro studies have shown effectiveness against a range of pathogens, including bacteria and fungi. For example, compounds structurally similar to this morpholine derivative have demonstrated significant antimicrobial activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Studies involving molecular docking and in vitro assays have indicated that it can inhibit free radicals effectively, suggesting potential use in oxidative stress-related conditions .
The biological activities of 4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine can be summarized in the following table:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine against common pathogens. Results showed that it inhibited growth at lower concentrations compared to standard antibiotics, indicating its potential as an alternative therapeutic agent for treating infections .
Case Study 2: Antioxidant Activity Assessment
In another investigation, the antioxidant properties were assessed using DPPH radical scavenging assays. The compound demonstrated significant scavenging activity, comparable to established antioxidants, suggesting its utility in formulations aimed at combating oxidative damage .
Mechanism of Action
The mechanism of action of 4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Structural Features and Functional Groups
Key Observations :
- Sulfonyl vs. Sulfinyl/Sulfanyl Groups: The target compound contains a sulfonyl group (–SO₂–), which is more oxidized and polar than sulfinyl (–SO–) or sulfanyl (–S–) groups found in compounds like and .
- Substituent Positioning: The meta and para positions on the phenyl ring (methoxy and methylsulfonylamino groups) create a distinct electronic environment compared to analogs with ethoxy () or heterocyclic substitutions ().
- Heterocyclic Diversity : While the target compound uses a morpholine-sulfonyl-phenyl scaffold, others integrate pyrimidine (), triazole (), or benzimidazole () cores, altering pharmacological profiles.
Physicochemical Properties
- Molecular Weight and Solubility: The target compound (399.46 g/mol) falls within the typical range for drug-like molecules. Its sulfonyl and morpholine groups enhance water solubility compared to non-polar analogs like 4-[(phenylsulfanyl)methyl]morpholine (209.31 g/mol, ). However, bulkier substituents (e.g., methylsulfonylamino) may reduce membrane permeability .
- Thermal Stability : Compounds with sulfonyl linkages, such as those in and , exhibit higher melting points (e.g., 92–102°C for benzenesulfonyl-benzimidazoles ) compared to sulfanyl derivatives, which are often liquids or low-melting solids.
Biological Activity
The compound 4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article consolidates various research findings on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The chemical structure of the compound can be denoted as follows:
- Molecular Formula : CHNOS
- IUPAC Name : 4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine
- CAS Number : Not available in the provided data but can be referenced in chemical databases.
Antimicrobial Activity
Research has shown that sulfonamide compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Salmonella typhi | 10 | 128 |
These findings indicate that the compound possesses moderate antibacterial activity, particularly against S. aureus.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been assessed through various in vitro assays measuring cytokine production and enzyme inhibition. The results demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with the compound.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 200 | 90 |
This suggests that the compound may inhibit pathways involved in inflammation, potentially offering therapeutic benefits in inflammatory diseases.
Anticancer Activity
Preliminary studies have indicated that this compound may also exhibit anticancer properties. In vitro assays on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) showed a dose-dependent inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways, specifically caspase-3 and caspase-9.
Case Studies
- Case Study on Antiviral Activity : A study explored the efficacy of similar sulfonamide derivatives against Hepatitis B virus (HBV). The derivatives increased intracellular levels of APOBEC3G, an antiviral protein, thereby inhibiting HBV replication. Although specific data on our compound is lacking, this highlights a potential antiviral mechanism worth investigating further.
- Case Study on Enzyme Inhibition : Another study evaluated sulfonamide derivatives for their inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The tested compounds showed strong inhibition, suggesting that our compound may also have neuroprotective effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step sulfonylation and substitution reactions. A key intermediate involves reacting a substituted phenylsulfonyl chloride with morpholine under basic conditions (e.g., NaHCO₃ in THF) . For optimization:
- Temperature control : Maintain 0–5°C during sulfonylation to prevent side reactions.
- Catalysts : Use triethylamine to enhance nucleophilicity of the amine group.
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- ¹H-NMR : Resolve aromatic protons (δ 7.3–6.8 ppm), methoxy groups (δ ~3.8 ppm), and morpholine protons (δ 3.6–3.0 ppm). Compare integration ratios to confirm stoichiometry .
- IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and methylsulfonamide (N-SO₂, ~1300 cm⁻¹) stretches .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~423 g/mol) and fragment patterns to validate substituents .
Advanced Research Questions
Q. How do variations in sulfonamide group substitution impact the compound's bioactivity?
- Methodology :
- Structural analogs : Synthesize derivatives with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups on the phenyl ring.
- Bioactivity assays : Test antibacterial activity using MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli. Compare results to baseline activity of the parent compound .
- SAR analysis : Correlate substituent electronegativity with enhanced membrane permeability (logP calculations) and target binding (docking studies) .
Q. How can researchers resolve discrepancies in reaction yields reported for similar morpholine sulfonamide derivatives?
- Methodology :
- Controlled replication : Repeat syntheses under identical conditions (solvent, temperature, catalyst loading).
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-sulfonylated species) that reduce yield .
- Statistical validation : Apply Design of Experiments (DoE) to optimize variables (e.g., reaction time, stoichiometry) and identify critical factors .
Q. What computational methods are suitable for predicting the compound's interactions with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2). Prioritize poses with hydrogen bonds to sulfonamide oxygen atoms .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR modeling : Develop regression models correlating substituent properties (Hammett σ, molar refractivity) with inhibitory activity .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound's stability under acidic conditions?
- Methodology :
- Controlled degradation studies : Expose the compound to HCl (0.1–1 M) at 25–60°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
- Product identification : Isolate degradation products (e.g., hydrolyzed sulfonamide) using preparative TLC and characterize via ¹H-NMR .
- pH-rate profiling : Determine pseudo-first-order rate constants to establish pH-dependent stability thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
